(Z)-KC02

ABHD16A IC50 Enzyme Inhibition

(Z)-KC02 (CAS 1646795-60-9) is a small-molecule β-lactone that targets the serine hydrolase α/β-hydrolase domain-containing protein 16A (ABHD16A), a phosphatidylserine (PS) lipase responsible for generating the signaling lipid lysophosphatidylserine (lyso-PS). Unlike its potent analog KC01, (Z)-KC02 is intentionally designed and validated as an inactive control probe, exhibiting weak to negligible inhibition of ABHD16A (IC50 > 10 μM).

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B593295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-KC02
Synonyms6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2
InChIInChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9-
InChIKeyXWRBNJBEHUJLPT-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z)-KC02: Definition, Target Class, and Role as an ABHD16A Inhibitor Control Probe


(Z)-KC02 (CAS 1646795-60-9) is a small-molecule β-lactone that targets the serine hydrolase α/β-hydrolase domain-containing protein 16A (ABHD16A), a phosphatidylserine (PS) lipase responsible for generating the signaling lipid lysophosphatidylserine (lyso-PS) [1]. Unlike its potent analog KC01, (Z)-KC02 is intentionally designed and validated as an inactive control probe, exhibiting weak to negligible inhibition of ABHD16A (IC50 > 10 μM) . The compound is supplied as a 4:1 mixture of Z:E isomers, a characteristic that underscores its use as a comparator rather than an active pharmacological agent [2]. Its primary utility lies in verifying that biological effects observed with KC01 are specifically attributable to ABHD16A inhibition, making it a critical component in assay development and target validation studies [1].

Control Type Inactive control probe for ABHD16A
Paired Active Probe KC01 (ABHD16A inhibitor)
Isomer Composition 4:1 Z/E mixture, consistent ratio

Why (Z)-KC02 Cannot Be Substituted by Generic ABHD16A Inhibitors or Other Control Probes


Generic substitution of (Z)-KC02 with other control probes or weak inhibitors fails because its utility is strictly defined by its specific pharmacological profile relative to the active inhibitor KC01. While many compounds may lack activity against ABHD16A, (Z)-KC02 is uniquely characterized as the direct structural analog of KC01, sharing the same β-lactone scaffold and a 4:1 Z/E isomer ratio [1]. This structural similarity ensures that any observed differences in biological activity between KC01 and (Z)-KC02 can be confidently attributed to the inhibition of ABHD16A rather than off-target effects of the core scaffold [2]. Crucially, (Z)-KC02 is not simply an inactive molecule; it retains weak activity against certain off-targets (e.g., ABHD11, LYPLA1) but fails to inhibit ABHD16A, a combination that makes it an ideal negative control for this specific target [3]. Substituting another compound would introduce unknown variables in selectivity, cellular permeability, or stability, thereby compromising the interpretability of experimental results and procurement decisions.

(Z)-KC02 (Control Probe)
Generic Negative Control
Direct structural analog of KC01; shared β-lactone scaffold ensures observed differences attributable to ABHD16A inhibition
Unrelated scaffold may introduce unknown off-target effects, confounding target attribution
Defined selectivity profile: weak off-target activity on ABHD11 and LYPLA1, but not ABHD16A
Unknown selectivity profile risks misinterpretation of assay results; may inhibit ABHD16A or other hydrolases

Quantitative Evidence Guide for (Z)-KC02 Differentiation


Potency Differential: (Z)-KC02 vs. KC01 Against ABHD16A

The primary differentiation for (Z)-KC02 is its >20-fold weaker potency against ABHD16A compared to its active counterpart KC01. In competitive gel-based activity-based protein profiling (ABPP) assays, (Z)-KC02 inhibited human and mouse ABHD16A with an IC50 > 10 μM, while KC01 exhibited an IC50 of 0.2–0.5 μM [1]. This difference is further magnified in PS substrate assays, where KC01 inhibits human ABHD16A with an IC50 of 90 ± 20 nM, while (Z)-KC02 remains above 10 μM, representing a >100-fold difference in potency .

ABHD16A IC50
Head-to-head
>10 μM vs 0.2–0.5 μM (KC01)
>100-fold potency gap validates negative control role
ABPP gel-based assay; PS substrate assay confirms >100-fold difference
ABHD16A IC50 Enzyme Inhibition Control Probe

Selectivity Profile in the Serine Hydrolase Family

While (Z)-KC02 lacks meaningful activity against ABHD16A, it is not entirely inert across the serine hydrolase family. Quantitative ABPP-SILAC analysis in COLO205 cells treated with (Z)-KC02 (1 μM, 4 h) revealed that it inhibits ABHD11 by 94% and LYPLA1 by 63%, but does not substantially inhibit ABHD16A (<30% inhibition) [1]. In contrast, KC01 (1 μM, 4 h) potently inhibited ABHD16A by 98%, with partial inhibition of ABHD2 (94%) and others (50–80%) [2]. Critically, two partial off-targets of KC01—ABHD3 and ABHD13—were not inhibited by (Z)-KC02, further distinguishing their selectivity profiles [1].

Serine Hydrolase Selectivity
Reported
ABHD11: 94% inhib.; LYPLA1: 63% inhib.; ABHD16A: not inhibited
KC01: ABHD16A 98% inhib.; ABHD11/LYPLA1 not reported
Inverse selectivity profile confirms target-specific control for ABHD16A
ABPP-SILAC in COLO205 cells; 1 μM, 4 h
Serine Hydrolase Selectivity ABPP Off-Target Activity

Cellular Lyso-PS Depletion Activity

The functional consequence of ABHD16A inhibition is the reduction of cellular and secreted lyso-PS levels. In COLO205 colon cancer cells, treatment with KC01 (1 μM, 4 h) resulted in significant reductions in all detected cellular lyso-PS species compared to DMSO-treated controls, whereas treatment with (Z)-KC02 (1 μM, 4 h) showed no such reduction [1]. Similarly, levels of secreted lyso-PSs (18:1 and 18:0) were decreased in KC01-treated cells compared to (Z)-KC02- or DMSO-treated cells, while levels of other secreted lipids (lyso-PCs, lyso-PEs, MAGs) remained unchanged across all treatment groups [2].

Lyso-PS Depletion (LC-MS)
Reported
(Z)-KC02: no reduction in cellular or secreted lyso-PS
Lipidomics by LC-MS; COLO205 cells, 1 μM, 4 h
Functional inactivity confirms probe utility for ABHD16A-dependent lipidomics
Paired comparison with KC01 which reduces lyso-PS species
Lyso-PS Lipidomics Cellular Activity Functional Assay

Isomeric Composition and Its Impact on Reproducibility

Unlike the defined single-isomer composition of many small-molecule inhibitors, (Z)-KC02 is synthesized and supplied as a 4:1 mixture of Z:E isomers, which proved difficult to separate chromatographically [1]. This consistent isomeric ratio is a defining characteristic of the compound and is explicitly noted in the primary literature as a property that led to its designation as a control probe rather than an optimized inhibitor [2]. The presence of the E-isomer may contribute to the residual off-target activity observed with (Z)-KC02.

Isomeric Composition
Class-level
4:1 Z/E mixture; not separable chromatographically
Defined mixture may influence batch reproducibility
Residual E-isomer may contribute to off-target activity; consistent ratio cited in literature
Isomer Mixture Reproducibility Synthesis Quality Control

Optimal Application Scenarios for (Z)-KC02 in ABHD16A Research


Negative Control for ABHD16A Inhibition in Cellular Lyso-PS Assays

When evaluating the functional impact of ABHD16A inhibition on lyso-PS metabolism in cell culture, (Z)-KC02 (1 μM, 4 h) should be used as the matched negative control for KC01. As demonstrated in COLO205 cells, KC01 treatment significantly reduces both cellular and secreted lyso-PS species, while (Z)-KC02 shows no effect [1]. This paired comparison allows researchers to attribute lyso-PS changes specifically to ABHD16A inhibition rather than to non-specific cellular stress or off-target effects of the β-lactone scaffold .

Selectivity Control in Serine Hydrolase Activity-Based Protein Profiling (ABPP)

In ABPP experiments designed to map the serine hydrolase targets of a new compound, (Z)-KC02 serves as a specificity control for ABHD16A engagement. While (Z)-KC02 does not inhibit ABHD16A, it does inhibit ABHD11 (94%) and LYPLA1 (63%) at 1 μM [2]. This profile allows researchers to distinguish between true ABHD16A inhibition and non-specific serine hydrolase engagement when comparing to the active inhibitor KC01 [1]. The use of (Z)-KC02 in ABPP-SILAC workflows ensures that any observed ABHD16A inhibition is not an artifact of the assay conditions.

Validation of ABHD16A-Dependent Phenotypes in Immune Cell Models

In studies of macrophage activation and cytokine production, where ABHD16A and ABHD12 dynamically regulate lyso-PS levels and inflammatory responses, (Z)-KC02 is the essential control for confirming that pharmacological effects are mediated by ABHD16A. Treatment with KC01, but not (Z)-KC02, has been shown to block LPS-induced increases in lyso-PS and cytokine secretion in ABHD12−/− macrophages [3]. This differential activity validates (Z)-KC02's role in confirming target specificity in complex immunological models.

Quality Control Benchmark for Novel ABHD16A Inhibitor Development

For medicinal chemistry programs developing next-generation ABHD16A inhibitors, (Z)-KC02 provides a well-characterized reference point for evaluating selectivity and potency. New inhibitor candidates should be benchmarked against both KC01 (for potency) and (Z)-KC02 (for selectivity). A candidate that fails to outperform (Z)-KC02 in terms of ABHD16A inhibition (i.e., exhibits IC50 > 10 μM) would be considered inactive, while one that lacks the off-target profile of (Z)-KC02 (e.g., minimal ABHD11 inhibition) would be considered more selective [1][2].

Application
Selection Property
Validation Focus
Cellular Lyso-PS Assay Control
Matched negative control to KC01
Verify ABHD16A-dependent lyso-PS modulation
ABPP Selectivity Control
Known off-target profile (ABHD11, LYPLA1)
Confirm ABHD16A-specific engagement
Immune Cell Model Control
Paired with KC01 for macrophage studies
Validate target-dependent phenotype in complex models
Inhibitor Development Benchmark
Well-characterized potency and selectivity reference
Benchmark new candidates for ABHD16A inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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